

Introduction: The Strategic Importance of a Strained Heterocycle

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 1-(p-Toluenesulfonyl)azetidine

Cat. No.: B1596082

[Get Quote](#)

1-(p-Toluenesulfonyl)azetidine, also commonly known as 1-Tosylazetidine, is a crystalline solid that has emerged as a highly valuable heterocyclic building block in modern organic synthesis and medicinal chemistry.[1][2] Its utility stems from a unique combination of structural features: a strained four-membered azetidine ring and a robust p-toluenesulfonyl (tosyl) group attached to the nitrogen atom.

The azetidine ring, with a significant ring strain of approximately 25.4 kcal/mol, is primed for controlled ring-opening reactions, offering a strategic pathway to introduce 1,3-amino functionalized motifs into larger molecules.[3] This level of strain represents a synthetic "sweet spot"—more stable and easier to handle than the highly reactive aziridines, yet sufficiently activated for selective chemical transformations that are not feasible with unstrained pyrrolidines or piperidines.[3]

The tosyl group serves a dual purpose. As a strong electron-withdrawing group, it enhances the reactivity of the azetidine ring toward nucleophilic attack.[2] Simultaneously, it functions as a stable and reliable protecting group for the nitrogen atom, ensuring that the integrity of the core structure is maintained through various synthetic steps. This combination of controlled reactivity and stability makes **1-(p-Toluenesulfonyl)azetidine** an indispensable tool for researchers aiming to construct complex molecular architectures, particularly in the field of drug discovery where nitrogen-containing heterocycles are foundational scaffolds in a vast majority of FDA-approved pharmaceuticals.[4][5]

Physicochemical and Structural Properties

The fundamental properties of **1-(p-Toluenesulfonyl)azetidine** are summarized below. This data provides the foundational knowledge for its handling, storage, and application in experimental design.

Property	Value	Reference(s)
CAS Number	7730-45-2	[1][6][7][8]
Molecular Formula	C ₁₀ H ₁₃ NO ₂ S	[1][6][7]
Molecular Weight	211.28 g/mol	[1][6][7]
Appearance	Solid	[1]
Melting Point	119-122 °C (lit.)	[1][6]
Synonyms	1-Tosylazetidine	[2][6]
InChI Key	VKCBXONEZGIOSP- UHFFFAOYSA-N	[1][7]
SMILES String	<chem>Cc1ccc(cc1)S(=O)(=O)N2CCC2</chem>	[1][7]

Spectroscopic Characterization Profile

Spectroscopic analysis is critical for confirming the identity and purity of **1-(p-Toluenesulfonyl)azetidine**. The expected spectral features are outlined below, providing a baseline for quality control and reaction monitoring.

Technique	Expected Features
^1H NMR	- Aromatic Protons: Two doublets in the δ 7.0-8.0 ppm range, characteristic of a para-substituted benzene ring (AA'BB' system).- Azetidine Protons (α to N): A triplet around δ 3.5-4.0 ppm.- Azetidine Protons (β to N): A quintet (or multiplet) around δ 2.0-2.5 ppm.- Methyl Protons: A singlet around δ 2.4 ppm.
^{13}C NMR	- Aromatic Carbons: Four signals in the δ 125-145 ppm range.- Azetidine Carbons (α to N): A signal around δ 50-55 ppm.- Azetidine Carbon (β to N): A signal around δ 15-20 ppm.- Methyl Carbon: A signal around δ 21 ppm.
IR (Infrared) Spectroscopy	- Sulfonamide S=O stretches: Two strong bands around 1350 cm^{-1} (asymmetric) and 1160 cm^{-1} (symmetric).- Aromatic C=C stretches: Bands in the $1600\text{-}1450\text{ cm}^{-1}$ region.- Aliphatic C-H stretches: Bands just below 3000 cm^{-1} .
Mass Spectrometry (MS)	- Molecular Ion (M^+): Expected at $m/z = 211$.- Key Fragments: Loss of the tosyl group ($m/z = 155$) and the formation of the azetidinylium cation ($m/z = 56$). The tropylium ion ($m/z = 91$) from the toluene moiety is also a characteristic fragment.

Core Reactivity and Synthetic Applications

The synthetic utility of **1-(p-Toluenesulfonyl)azetidine** is dominated by its susceptibility to nucleophilic ring-opening, a direct consequence of its inherent ring strain and the activating nature of the tosyl group.^[2]

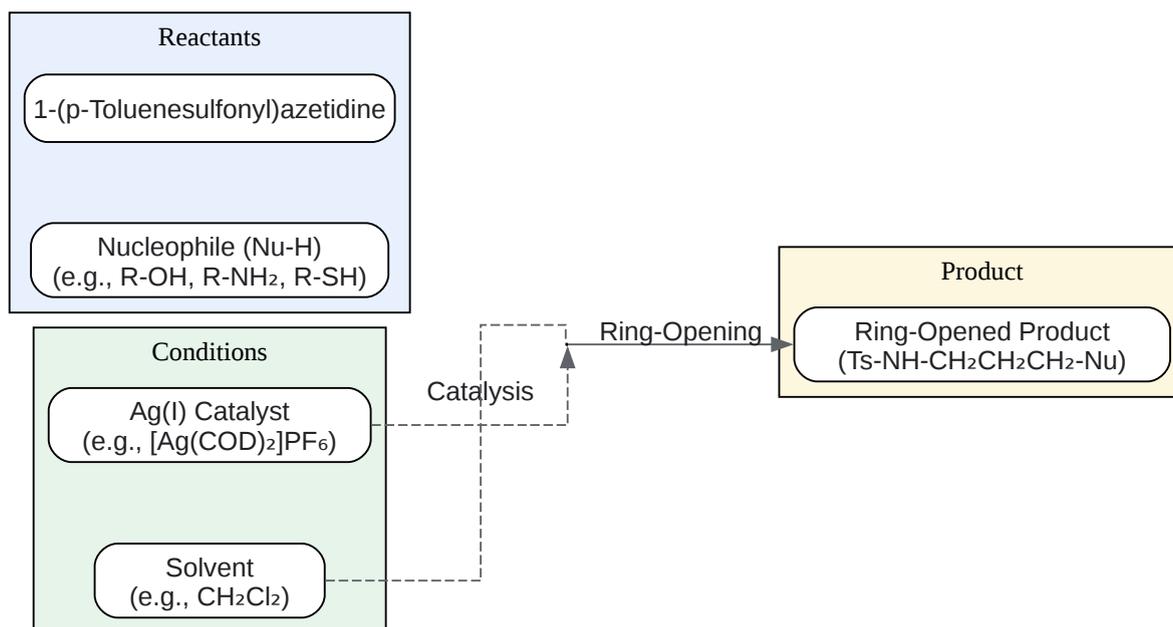
Nucleophilic Ring-Opening Reactions

This is the most powerful and widely exploited reaction of N-tosylazetidine. The strained C-N bonds can be cleaved by a diverse range of nucleophiles, providing a direct route to 3-

substituted N-tosylpropylamines.

A significant advancement in this area is the use of silver(I) catalysis, which has been shown to promote the regioselective ring-opening with alcohols, amines, thiols, and other nucleophiles under mild conditions.[1][2] This catalytic approach is crucial for synthesizing complex molecules with potential applications in medicinal chemistry.[2]

- Mechanism Rationale: The Lewis acidic Ag(I) catalyst likely coordinates to the nitrogen atom of the azetidine ring, further polarizing the C-N bonds and making the ring carbons more electrophilic. This activation facilitates the attack by the nucleophile, leading to efficient ring cleavage.



[Click to download full resolution via product page](#)

Caption: Workflow for Ag(I)-catalyzed nucleophilic ring-opening of **1-(p-Toluenesulfonyl)azetidine**.

Applications in Drug Discovery

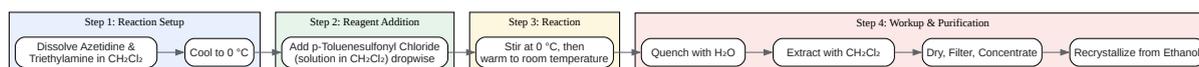
The azetidine scaffold is a privileged motif in medicinal chemistry, appearing in several bioactive molecules and approved drugs like the antihypertensive agent azelnidipine and the kinase inhibitor cobimetinib.[3] **1-(p-Toluenesulfonyl)azetidine** serves as a key precursor for synthesizing novel heterocyclic scaffolds that can be explored as lead compounds in drug discovery programs.[2] The ability to readily generate libraries of 1,3-disubstituted aminopropane derivatives through ring-opening makes it an invaluable tool for structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols provide practical, step-by-step methodologies for the synthesis and a key transformation of **1-(p-Toluenesulfonyl)azetidine**.

Protocol 1: Synthesis of 1-(p-Toluenesulfonyl)azetidine

This procedure outlines a standard method for the N-tosylation of azetidine. The reaction must be performed in a well-ventilated fume hood due to the volatility and odor of azetidine.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the preparation of **1-(p-Toluenesulfonyl)azetidine**.

Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve azetidine (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane (DCM).
 - Causality: Triethylamine is a non-nucleophilic base used to quench the HCl generated during the reaction, preventing the protonation of the starting azetidine.

- Cooling: Cool the reaction mixture to 0 °C in an ice bath.
 - Causality: The reaction is exothermic. Cooling controls the reaction rate and minimizes potential side reactions.
- Reagent Addition: Slowly add a solution of p-toluenesulfonyl chloride (1.1 equiv) in DCM to the cooled mixture dropwise over 30 minutes.
 - Causality: Slow addition prevents a rapid temperature increase and ensures efficient reaction.
- Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
 - Causality: The acid wash removes excess triethylamine, and the bicarbonate wash removes any remaining acidic impurities.
- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude solid is then purified by recrystallization from ethanol to yield pure **1-(p-Toluenesulfonyl)azetidine**.

Protocol 2: Ag(I)-Catalyzed Ring-Opening with Benzyl Alcohol

This protocol details a representative application of the compound in a silver-catalyzed nucleophilic addition.

Methodology:

- Reactant Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add **1-(p-Toluenesulfonyl)azetidine** (1.0 equiv) and the silver catalyst, [Ag(COD)₂]PF₆ (0.05 equiv).

- Causality: An inert atmosphere is crucial as organometallic catalysts can be sensitive to air and moisture.
- Solvent and Nucleophile Addition: Add anhydrous dichloromethane (DCM) via syringe, followed by the addition of benzyl alcohol (1.5 equiv).
 - Causality: Anhydrous solvent is used to prevent water from competing as a nucleophile. A slight excess of the nucleophile ensures the complete consumption of the starting azetidine.
- Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
- Workup and Purification: Upon completion, concentrate the reaction mixture directly onto silica gel. Purify the residue by flash column chromatography (using a hexane/ethyl acetate gradient) to isolate the desired ring-opened product, N-(3-(benzyloxy)propyl)-4-methylbenzenesulfonamide.

Safety and Handling

Proper handling of **1-(p-Toluenesulfonyl)azetidine** is essential for laboratory safety.

- Hazard Classification: It is classified as a combustible solid.[1]
- Environmental Hazard: It has a Water Hazard Class (WGK) of 3, indicating it is highly hazardous to water and should be prevented from entering the environment.[1][8]
- Personal Protective Equipment (PPE): Standard PPE, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat, is required. For handling the solid powder, a type N95 (US) respirator is recommended to avoid inhalation.[1]
- Handling Precautions: Avoid direct contact with skin, eyes, and clothing.[9] Use in a well-ventilated area or a chemical fume hood.

Conclusion

1-(p-Toluenesulfonyl)azetidine is a cornerstone reagent for synthetic chemists, offering a reliable and versatile platform for the introduction of the azetidine motif and the generation of

complex acyclic amines. Its reactivity, governed by the interplay of ring strain and the electronic effects of the tosyl group, allows for predictable and selective transformations. As the demand for novel nitrogen-containing compounds continues to grow in pharmaceutical and materials science, the strategic application of this powerful building block will undoubtedly continue to expand, enabling the discovery and development of next-generation functional molecules.

References

- **1-(p-toluenesulfonyl)azetidine** | Stenutz. (URL: [\[Link\]](#))
- **1-(p-Toluenesulfonyl)azetidine** | Alichem. (URL: [\[Link\]](#))
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Royal Society of Chemistry. (URL: [\[Link\]](#))
- How a Single Nitrogen Atom Could Transform the Future of Drug Discovery | The University of Oklahoma. (URL: [\[Link\]](#))
- Chemists Make Strides to Simplify Drug Design, Synthesis | Rice University. (URL: [\[Link\]](#))
- Drug Discovery Based on Oxygen and Nitrogen (Non-)Heterocyclic Compounds Developed @LAQV-REQUIMTE/Aveiro | National Center for Biotechnology Information. (URL: [\[Link\]](#))
- Recent advances in synthetic facets of immensely reactive azetidines | Royal Society of Chemistry. (URL: [\[Link\]](#))

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-(对甲苯磺酰基)氮杂环丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Buy 1-(p-Toluenesulfonyl)azetidine | 7730-45-2 [smolecule.com]
- 3. pubs.rsc.org [pubs.rsc.org]

- 4. How a Single Nitrogen Atom Could Transform the Future of Drug Discovery [ou.edu]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. 1-(p-Toluenesulfonyl)azetidone , 97 , 7730-45-2 - CookeChem [cookechem.com]
- 7. 1-(p-toluenesulfonyl)azetidone [stenutz.eu]
- 8. labolu.ca [labolu.ca]
- 9. aksci.com [aksci.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of a Strained Heterocycle]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1596082#1-p-toluenesulfonyl-azetidone-cas-number-7730-45-2-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com